molecular formula C6H10N2O3 B2803066 2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol CAS No. 1989659-94-0

2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol

Cat. No.: B2803066
CAS No.: 1989659-94-0
M. Wt: 158.157
InChI Key: UZQKJIBWEMVQJZ-UHFFFAOYSA-N
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Description

“2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol” is an organic compound that belongs to the class of 1,3,4-oxadiazoles . The 1,3,4-oxadiazole ring is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The methoxymethyl group attached to the ring and the hydroxyl group attached to the ethane part of the molecule could potentially influence its reactivity and properties.


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name and includes a 1,3,4-oxadiazole ring with a methoxymethyl group at the 5-position and an ethanol group at the 2-position .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The 1,3,4-oxadiazole ring is generally stable and resistant to hydrolysis. The methoxymethyl and ethanol groups could potentially undergo reactions typical of ethers and alcohols, respectively .

Scientific Research Applications

Novel Heterocyclic Compound Synthesis

Researchers have developed methods for synthesizing various 1,3,4-oxadiazole derivatives, indicating the chemical versatility and potential for creating compounds with tailored properties. For instance, the synthesis of a novel heterocyclic compound with potential applications in materials science was achieved through a standard method, with its structure confirmed using FTIR spectrum and other characterization techniques (Shruthi et al., 2019).

Physicochemical and Theoretical Studies

The corrosion inhibition properties of 1,3,4-oxadiazole derivatives on mild steel in sulfuric acid were explored, highlighting the compounds' utility in industrial applications. Studies included gravimetric, electrochemical, SEM, and computational methods, demonstrating the compounds' effectiveness in forming a protective layer on metal surfaces (Ammal et al., 2018).

Antimicrobial and Anticonvulsant Activities

Several 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antimicrobial and anticonvulsant activities, establishing these compounds as potential candidates for drug development. Notably, some derivatives have shown significant inhibitory activity against various microbial strains and tumor cell lines, suggesting their potential as chemotherapeutic agents (Kaya et al., 2017).

Optical and Thermal Properties

The optical and thermal properties of 1,3,4-oxadiazole derivatives have been studied, revealing their potential applications in materials science, particularly in the development of novel photonic and electronic materials. These studies demonstrate the compounds' stability and suitability for various technological applications (Shruthi et al., 2019).

Mechanism of Action

Target of Action

The primary targets of the compound “2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol” are currently unknown. This compound is a unique chemical and is provided to early discovery researchers for experimental purposes

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Standard safety precautions should be taken when handling this compound, including the use of appropriate personal protective equipment .

Future Directions

The future research directions for this compound could be vast and would depend on its potential applications. It could be explored for use in various fields such as medicinal chemistry, materials science, or synthetic chemistry, among others .

Properties

IUPAC Name

2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-10-4-6-8-7-5(11-6)2-3-9/h9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQKJIBWEMVQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(O1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989659-94-0
Record name 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol
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